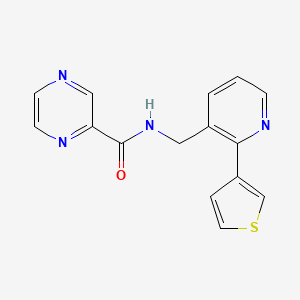
6-chloro-8-methyl-2-(methylthio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-8-methyl-2-(methylthio)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of chlorine, methyl, and methylthio groups in the compound may influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-methyl-2-(methylthio)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis may start with 2-aminobenzamide and appropriate chlorinated and methylated reagents.
Cyclization: The formation of the quinazolinone ring can be achieved through cyclization reactions, often involving dehydrating agents.
Substitution Reactions: Introduction of the chlorine and methylthio groups can be done through substitution reactions using reagents like thionyl chloride and methylthiol.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinazolinone ring or the methylthio group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methylthio group could yield sulfoxides or sulfones.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of the quinazolinone core.
Enzyme Inhibitors: May act as inhibitors for specific enzymes involved in disease pathways.
Medicine
Anticancer Agents: Research may explore its potential as an anticancer agent.
Anti-inflammatory Agents: Possible use in the development of anti-inflammatory drugs.
Industry
Material Science:
Agriculture: Possible use in the development of agrochemicals.
作用機序
The mechanism of action of 6-chloro-8-methyl-2-(methylthio)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of chlorine and methylthio groups may enhance binding affinity or selectivity towards certain molecular targets.
類似化合物との比較
Similar Compounds
6-chloro-2-methylquinazolin-4(3H)-one: Lacks the methylthio group.
8-methyl-2-(methylthio)quinazolin-4(3H)-one: Lacks the chlorine atom.
6-chloro-8-methylquinazolin-4(3H)-one: Lacks the methylthio group.
Uniqueness
6-chloro-8-methyl-2-(methylthio)quinazolin-4(3H)-one is unique due to the combined presence of chlorine, methyl, and methylthio groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
6-chloro-8-methyl-2-methylsulfanyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-5-3-6(11)4-7-8(5)12-10(15-2)13-9(7)14/h3-4H,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYHEIKNBFQKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(NC2=O)SC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2971759.png)


![2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2971764.png)

![N-(2-carbamoylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2971769.png)
![3-hexyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2971770.png)


![3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-[(4-chlorophenyl)methyl]-1,2-dihydropyrazin-2-one](/img/structure/B2971774.png)
